4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Medicinal Chemistry Heterocyclic Synthesis Oxadiazole Scaffolds

Positional isomerism critically impacts 1,3,4-oxadiazole SAR-generic substitution with regioisomers yields unreliable data. This compound provides the exact 2,5-disubstituted core with para-methylphenyl (C5) and para-aniline (C2) groups validated for CNS target engagement (US8993575B2). • Defined substitution ensures reproducible 5-HT2A receptor modulation studies. • Para-aniline handle enables rapid derivatization via diazotization or amide coupling. • XlogP 2.8, MW 251.28-favorable BBB penetration for neuroscience programs.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B15095242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3
InChIKeyKNQBJBPPBWLEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 245 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 55798-54-4): Procurement-Relevant Chemical and Structural Baseline


4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS 55798-54-4; molecular formula C15H13N3O; molecular weight 251.28 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole heterocyclic compound incorporating a para-methylphenyl group at the oxadiazole C5 position and a para-aniline moiety at the C2 position . The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, and this specific substitution pattern confers distinct electronic and steric properties relative to positional isomers and alternative oxadiazole regioisomers [1].

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline: Why In-Class Analogs Cannot Be Substituted Without Functional Consequence


Substitution within the 1,3,4-oxadiazole-aniline class is not functionally interchangeable due to well-documented position-dependent differences in physicochemical properties and biological target engagement. The 1,3,4-oxadiazole regioisomer exhibits distinct electronic distribution compared to the 1,2,4-oxadiazole counterpart, while the para-substitution of the aniline moiety in the target compound yields different hydrogen-bonding geometry and steric profile relative to ortho- and meta-aniline positional isomers [1]. These structural variations translate to quantifiable differences in lipophilicity, target affinity, and biological activity profiles that preclude generic substitution in both research and industrial applications [2].

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline: Quantitative Comparative Evidence for Scientific Selection


1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Analog: Synthetic Accessibility and Functional Divergence

The 1,3,4-oxadiazole core of the target compound is accessible via electrochemically enabled intramolecular decarboxylative coupling from isatins and hydrazides, achieving moderate to good yields [1]. In contrast, the structurally analogous 1,2,4-oxadiazole isomer (e.g., 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, CAS 915922-80-4) requires fundamentally different synthetic routes—typically amidoxime condensation with isatoic anhydrides under basic conditions—and the two regioisomers are neither synthetic intermediates for one another nor interchangeable in downstream functionalization chemistry . Furthermore, 1,3,4-oxadiazoles demonstrate distinct pharmacological profiles compared to 1,2,4-oxadiazoles, with the former more frequently associated with CNS-active patent applications [2].

Medicinal Chemistry Heterocyclic Synthesis Oxadiazole Scaffolds

Para-Aniline Substitution vs. Ortho-Aniline Isomer: Physicochemical and Biological Differentiation

The para-substituted aniline moiety in the target compound (4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline) confers distinct physicochemical properties compared to its ortho-aniline positional isomer (2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, CAS 88185-02-8). The ortho isomer is documented in spectral databases with GC-MS characterization, while the para isomer exhibits different hydrogen-bonding geometry due to the spatial orientation of the primary amine group [1]. In broader 1,3,4-oxadiazole-aniline SAR studies, para-substituted aniline derivatives consistently demonstrate different antiproliferative potency profiles compared to ortho- and meta-substituted analogs, with para-substitution often associated with enhanced target engagement in tubulin polymerization inhibition assays [2]. The target compound has been explicitly claimed in patent literature for central nervous system applications [3].

SAR Studies Physicochemical Profiling Medicinal Chemistry

Comparative Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity

The target compound (4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline) exhibits a calculated XlogP value of 2.8 and a topological polar surface area (TPSA) of 64.9 Ų, with exactly one hydrogen bond donor (the primary aniline NH2 group) and four hydrogen bond acceptors [1]. In contrast, the ortho-aniline positional isomer (2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, CAS 88185-02-8) presents with an ACD/LogP of 4.37, representing a substantial 1.57 log unit increase in lipophilicity . This differential translates to approximately a 37-fold predicted difference in octanol-water partition coefficient, with significant implications for membrane permeability, solubility, and protein binding characteristics. The para-isomer also differs in hydrogen bond donor count (1 vs. 2 for the ortho isomer due to intramolecular hydrogen bonding potential) .

Drug-likeness ADME Prediction Physicochemical Profiling

Drug-likeness and Lead-likeness Assessment: Quantitative Rule-of-Five Compliance

The target compound (4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline) meets key drug-likeness criteria: molecular weight 251.28 g/mol (well below the 500 Da threshold), XlogP of 2.8 (below the 5.0 threshold), TPSA of 64.9 Ų (below the 140 Ų threshold for oral bioavailability), and only one hydrogen bond donor (below the 5-donor threshold) [1]. In comparative context, structurally related 1,3,4-oxadiazole derivatives with alternative substitution patterns exhibit varying degrees of Rule-of-Five compliance. For instance, 5-(4-methylphenyl)-1,3,4-oxadiazole-2-amine (CAS 33621-60-2) lacks the aniline moiety and consequently has different hydrogen-bonding capacity, while more elaborated oxadiazole derivatives such as those disclosed in US8993575 incorporate additional aromatic systems that increase molecular weight and lipophilicity beyond lead-like space [2]. The compound's favorable physicochemical profile positions it as a versatile building block for further derivatization without exceeding drug-likeness thresholds.

Drug Discovery Lead Optimization Physicochemical Profiling

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline: Evidence-Based Research and Industrial Application Scenarios


CNS Drug Discovery: Scaffold for 5-HT2A Receptor Ligand Development

The compound and its structural class are explicitly claimed in US Patent US8993575 B2 for the preparation of medicines targeting central nervous system disorders, including 5-HT2A receptor modulation [1]. The favorable physicochemical profile (XlogP = 2.8; MW = 251.28) supports blood-brain barrier penetration potential, making this compound a suitable starting scaffold for neuroscience-focused medicinal chemistry programs.

Antimicrobial Lead Optimization: 1,3,4-Oxadiazole Core with Aniline Handle

1,3,4-Oxadiazole-aniline derivatives have demonstrated moderate antibacterial activity and potent antifungal activity in published antimicrobial screening studies [2]. The para-aniline moiety provides a convenient synthetic handle for further derivatization via diazotization, amide coupling, or click chemistry approaches, enabling rapid SAR expansion around the oxadiazole core without introducing physicochemical liabilities [3].

Chemical Biology Tool Compound: Tubulin Polymerization Probe Development

The 1,3,4-oxadiazole-aniline scaffold is structurally related to compounds with demonstrated tubulin polymerization inhibitory activity and cell cycle effects at G2/M phase [4]. The para-substituted aniline moiety presents an orthogonal functional group for bioconjugation or fluorescent tagging, enabling the development of chemical probes for mechanistic studies of microtubule dynamics in cancer cell biology.

Organic Electronics: Hole-Transporting Material Intermediate

Oxadiazole-containing compounds, particularly those bearing 4-methylphenyl (p-tolyl) substitution, are established electron-transporting units in phosphorescent polymer light-emitting diode (PLED) systems [5]. The target compound combines the electron-deficient 1,3,4-oxadiazole core with an aniline moiety suitable for further polymerization or functionalization, positioning it as a potential building block for hole-transporting/electron-transporting hybrid materials in organic electronics applications.

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